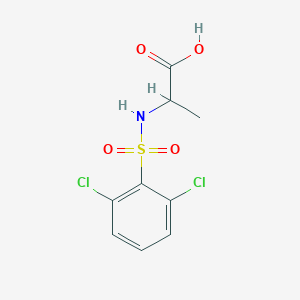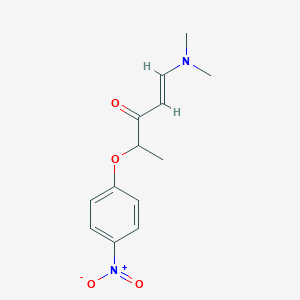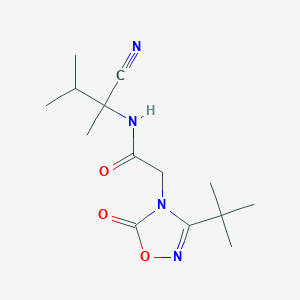![molecular formula C10H11N3 B2839976 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 733758-42-4](/img/structure/B2839976.png)
2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine” is a compound with the CAS Number: 733758-42-4 . It has a molecular weight of 173.22 . The compound is a powder at room temperature .
Synthesis Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms in the molecule .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine-based pyrans are synthesized through a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Research on imidazo[1,2-a]pyridine derivatives, including methods for their synthesis and characterization, lays the groundwork for further applications in drug development and other areas. For instance, the synthesis of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives has been explored, indicating the potential for creating a variety of bioactive compounds using similar chemical structures (Du Hui-r, 2014).
Therapeutic Agents
Imidazo[1,2-a]pyridines are recognized for their wide range of applications in medicinal chemistry, demonstrating activity across several therapeutic areas, including anticancer, antimicrobial, antiviral, and antidiabetic effects. This demonstrates the scaffold's versatility as a "drug prejudice" structure for developing novel therapeutic agents (A. Deep et al., 2016).
Anticancer Potential
Specific derivatives of imidazo[4,5-c]pyridine have been synthesized with the aim of evaluating their potential as anticancer agents. Although the studied compounds were found to be less active than some established compounds, this research highlights the ongoing effort to explore the anticancer capabilities of imidazo[4,5-c]pyridine derivatives (C. Temple et al., 1987).
Anticholinesterase Activity
The exploration of imidazo[1,2-a]pyridine-based derivatives for their anticholinesterase potential has revealed some compounds as effective inhibitors, pointing towards applications in treating diseases such as Alzheimer's by modulating enzyme activity critical for neurotransmission (Huey Chong Kwong et al., 2019).
Advanced Organic Synthesis Techniques
Developments in the synthesis of imidazo[1,2-a]pyridine scaffolds, employing methods like multicomponent reactions and C–H activation, have been summarized, indicating significant advancements in organic synthesis techniques that enable the construction of complex and diverse molecular structures (Kasiviswanadharaju Pericherla et al., 2015).
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
It’s worth noting that imidazo[4,5-c]pyridine derivatives have been reported to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions .
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-1-methylimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXECCQUPXBTGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)
![[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2839898.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)
![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)


![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole](/img/structure/B2839906.png)


![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/no-structure.png)
![ethyl 4-(3-(2-ethoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2839911.png)
